Suzuki-Miyaura Coupling Efficiency: Unprotected Pinacol Ester vs. N-THP Protected Analog
A direct comparison reported by Prim et al. (2008) demonstrates that the unprotected imidazole boronic acid pinacol ester is a poor coupling partner in Suzuki-Miyaura reactions. In contrast, the N-THP protected version of the same boronate ester enables efficient cross-coupling with a wide range of (het)aryl halides, providing access to 4(5)-(het)aryl-1H-imidazoles [1]. This indicates that for synthetic applications requiring high coupling yields, the unprotected ester is unsuitable without prior N-protection, establishing a clear performance-based differentiation.
| Evidence Dimension | Suzuki-Miyaura Coupling Performance |
|---|---|
| Target Compound Data | Characterized as a 'poor coupling partner' under standard conditions [1]. |
| Comparator Or Baseline | N-THP protected 5-(1H)-imidazolyl boronic acid pinacol ester (CAS 1029684-37-4). |
| Quantified Difference | Qualitative performance gap; N-THP protected ester yields a variety of coupling products successfully, while the unprotected ester fails to produce satisfactory yields despite optimization attempts [1]. |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling with (het)aryl halides. |
Why This Matters
Procurement decisions should be driven by synthetic intent: this compound is not a direct substitute for N-protected imidazole boronates in high-yielding Suzuki couplings without additional synthetic manipulation.
- [1] Prim, D., et al. (2008). A new boronic-acid based strategy to synthesize 4(5)-(het)aryl-1H-imidazoles. Tetrahedron, 64(20), 4596-4601. https://doi.org/10.1016/j.tet.2008.03.042. View Source
